molecular formula C11H8N2S B12870752 2-(1H-pyrrol-1-yl)benzo[d]thiazole

2-(1H-pyrrol-1-yl)benzo[d]thiazole

Cat. No.: B12870752
M. Wt: 200.26 g/mol
InChI Key: XXHJABOPNDFQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrrol-1-yl)benzo[d]thiazole is a synthetic hybrid heterocycle of significant interest in medicinal chemistry and antibacterial research. This compound incorporates two privileged pharmacophores—the benzo[d]thiazole and the 1H-pyrrole rings—whose individual biological profiles are well-documented. The benzo[d]thiazole scaffold is recognized for its diverse biological activities and is frequently investigated for its interaction with key bacterial targets . The 1H-pyrrole unit is a common structural motif in numerous natural and synthetic compounds with potent biological activity, particularly against Gram-positive bacteria, including drug-resistant strains . The strategic fusion of these rings into a single molecular architecture is designed to leverage synergistic effects, potentially leading to enhanced biological activity and novel mechanisms of action. Research on analogous molecular hybrids suggests this compound holds promise as a scaffold for developing novel anti-infective agents. Its potential mechanism of action may involve the inhibition of critical bacterial enzymes. Similar thiazole-containing compounds have been shown to act as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and are validated targets for antibacterial therapy . Furthermore, pyrrole derivatives are actively investigated as potent dual inhibitors of other bacterial enzymes, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase (InhA), which are crucial for folate metabolism and mycolic acid biosynthesis in organisms like Mycobacterium tuberculosis . This multi-target potential makes this compound a valuable chemical tool for probing microbial biochemistry and developing new therapeutic strategies against drug-resistant pathogens. This product is intended for research applications in chemical biology, microbiology, and early-stage drug discovery. It is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-pyrrol-1-yl-1,3-benzothiazole

InChI

InChI=1S/C11H8N2S/c1-2-6-10-9(5-1)12-11(14-10)13-7-3-4-8-13/h1-8H

InChI Key

XXHJABOPNDFQDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2 1h Pyrrol 1 Yl Benzo D Thiazole and Analogues

Foundational Strategies for 2-Substituted Benzothiazole (B30560) Synthesis

The construction of the 2-substituted benzothiazole scaffold is a cornerstone of organic synthesis, with several well-established methods at the disposal of chemists. These strategies primarily revolve around the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring.

Cyclocondensation Reactions Involving 2-Aminothiophenol (B119425) Derivatives

A prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the cyclocondensation of 2-aminothiophenol with various carbonyl compounds. tandfonline.commdpi.com This approach is valued for its directness and the availability of the starting materials. mdpi.com The reaction typically proceeds by nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization involving the thiol group and subsequent dehydration or oxidation to form the aromatic benzothiazole ring.

A range of reagents can be reacted with 2-aminothiophenol, including:

Aldehydes: Condensation with aldehydes, often in the presence of an oxidizing agent or under specific catalytic conditions, yields 2-aryl or 2-alkylbenzothiazoles. tandfonline.comnih.govyoutube.com For instance, the reaction of 2-aminothiophenol with benzaldehyde (B42025) can be efficiently catalyzed by alkyl carbonic acid, formed in situ from carbon dioxide and an alcohol, providing a green and mild synthetic route. tandfonline.comtandfonline.com

Carboxylic Acids and Derivatives: Carboxylic acids, acid chlorides, and esters can also be employed. tandfonline.com The reaction with carboxylic acids often requires high temperatures or the use of a condensing agent like polyphosphoric acid. researchgate.net

Ketones: While aldehydes readily form 2-substituted benzothiazoles, ketones can react differently. For example, the reaction of 2-aminothiophenol with aromatic ketones in the presence of CuBr₂ as an oxidant can lead to the formation of 2-acylbenzothiazoles. nih.gov

The reaction conditions for these cyclocondensations can vary significantly, from room temperature to elevated temperatures, and may involve catalysts to enhance reaction rates and yields. youtube.com

Table 1: Examples of Cyclocondensation Reactions for Benzothiazole Synthesis

2-Aminothiophenol DerivativeReactantCatalyst/ConditionsProductReference
2-AminothiophenolBenzaldehydeAlkyl carbonic acid (from CO₂ and methanol)2-Phenylbenzothiazole tandfonline.comtandfonline.com
2-Aminothiophenol4-MethylbenzaldehydeDMSO, 190 °C2-(4-Tolyl)benzothiazole nih.gov
2-AminothiophenolDiethyl oxalateHATU, DIPEA, DMFEthyl benzothiazole-2-carboxylate nih.gov
2-AminothiophenolAromatic ketonesCuBr₂, Ethanol, Reflux2-Acylbenzothiazoles nih.gov

Data sourced from multiple studies.

Oxidative Cyclization Pathways

Oxidative cyclization represents another important strategy for the synthesis of benzothiazoles. rsc.orgacs.org These methods often start from precursors that already contain the pre-formed C-N and C-S bonds, and the final step is the formation of the thiazole ring through an oxidation-induced cyclization.

A common approach involves the intramolecular cyclization of thiobenzanilides. tandfonline.comacs.org This transformation can be promoted by various oxidants. Recent advancements have focused on more environmentally friendly methods, such as visible-light-promoted oxidative cyclization. acs.org For example, using an acridinium (B8443388) salt as a photosensitizer and molecular oxygen from the air as the terminal oxidant, 2-substituted benzothiazoles can be synthesized efficiently under metal-free conditions. acs.org

Iodine-mediated oxidative cyclization is another effective metal-free method. organic-chemistry.org This protocol can be applied to substrates like 2-(styrylthio)anilines, where iodine acts as both an electrophilic reagent and an oxidant to facilitate the cyclization. organic-chemistry.org The reaction conditions are typically mild, and the process tolerates a variety of functional groups. organic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions for Benzothiazole Formation

Transition metal catalysis has emerged as a powerful tool for the synthesis of 2-substituted benzothiazoles, offering alternative pathways and often milder reaction conditions. rsc.orgresearchgate.net These reactions can involve the formation of the benzothiazole ring through C-S or C-N bond formation, or the direct functionalization of a pre-existing benzothiazole core. rsc.org

Palladium, copper, and iron are among the most commonly used metals. rsc.org For instance, palladium-catalyzed cross-coupling reactions between benzo-fused thiazolidine-2-thione and boronic acids can produce 2-substituted benzothiazoles in good yields. rsc.org Copper-catalyzed reactions of benzothiazoles with aldehydes or benzyl (B1604629) alcohols have also been developed. rsc.org

Furthermore, transition metal catalysts can be employed in the intramolecular cyclization of N-arylthioureas. mdpi.com Ruthenium and palladium catalysts have been shown to be effective for the oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Benzothiazole Synthesis

CatalystReactantsReaction TypeProductReference
Pd(OAc)₂/CuTcBenzo-fused thiazolidine-2-thione, Boronic acidsCross-coupling2-Substituted benzothiazoles rsc.org
CopperBenzothiazoles, Aldehydes/Benzyl alcoholsC-H functionalization2-Substituted benzothiazoles rsc.org
RuCl₃N-arylthioureasIntramolecular oxidative coupling2-Aminobenzothiazoles mdpi.com
Pd(OAc)₂N-aryl-N',N'-dialkylthioureasIntramolecular oxidative cyclization2-(Dialkylamino)benzothiazoles mdpi.com

Data compiled from various research articles.

Strategic Integration of the Pyrrole (B145914) Moiety

Once the foundational strategies for benzothiazole synthesis are understood, the next challenge is the incorporation of the pyrrole ring at the 2-position. This can be achieved through two primary approaches: building the pyrrole ring onto a pre-formed benzothiazole or using a pyrrole-containing precursor to construct the benzothiazole ring.

Annulation Approaches for Pyrrole Ring Formation onto Benzothiazole Scaffolds

Annulation, the formation of a new ring onto an existing one, is a key strategy for synthesizing pyrrolo[2,1-b] organic-chemistry.orgCurrent time information in Bangalore, IN.benzothiazoles, a class of compounds containing the 2-(1H-pyrrol-1-yl)benzo[d]thiazole core structure. beilstein-journals.org One method involves the intramolecular cyclization of a benzothiazole derivative bearing a suitable side chain at the 2-position. beilstein-journals.orgbeilstein-journals.org For example, benzothiazoles with a 3'-chloro substituent at the C2 position can undergo intramolecular cyclization to form the fused pyrrole ring. beilstein-journals.org

Another innovative approach involves a nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] nih.govCurrent time information in Bangalore, IN.benzothiazine-1,2,4-triones. beilstein-journals.org This process leads to the formation of a 1-(2-thiophenyl)pyrrole derivative in situ, which then undergoes intramolecular cyclization to yield the desired pyrrolo[2,1-b] organic-chemistry.orgCurrent time information in Bangalore, IN.benzothiazole. beilstein-journals.org

Utilization of Pyrrole-Containing Precursors in Benzothiazole Synthesis

An alternative to building the pyrrole ring onto the benzothiazole is to start with a molecule that already contains the pyrrole moiety and then construct the benzothiazole ring around it. This can be achieved by applying the foundational benzothiazole synthesis strategies to pyrrole-containing starting materials.

For example, a series of benzothiazole-pyrrole conjugates were synthesized by reacting 4-(1H-pyrrol-1-yl)benzoic acid derivatives. nih.gov In this multi-step synthesis, the pyrrole-containing aromatic acid is a key building block. nih.gov Similarly, 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives have been synthesized, highlighting the use of a pyrrole-functionalized benzoic acid as a precursor. plos.org

Another example involves the reaction of 2-acetyl pyrrole in a one-pot multicomponent reaction with substituted aldehydes and 1,3-benzothiazol-2-ylhydrazine to furnish pyrazolylpyrazoline derivatives containing a benzothiazole unit. rsc.org While this does not directly form this compound, it demonstrates the principle of incorporating a pyrrole-containing molecule into a reaction sequence to build a more complex heterocyclic system that includes a benzothiazole.

Development of One-Pot and Multicomponent Reactions for Concurrent Ring Formation

A notable example is the one-pot synthesis of 2-aminobenzothiazoles, a key precursor, from 2-halogen-substituted anilines and dithiocarbamates. tandfonline.com This method is efficient and accommodates a wide range of starting materials. tandfonline.com Another approach involves the iron-catalyzed one-pot tandem reaction of 2-aminobenzenethiols and isothiocyanates in water, which proceeds without the need for a ligand. clockss.org Multicomponent reactions involving 2-aminobenzothiazole (B30445), aldehydes, and other reagents have also been developed to create diverse derivatives. nih.govresearchgate.net For instance, a three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones can be achieved under microwave irradiation without a solvent. nih.gov Similarly, new pyrrole derivatives can be synthesized in high yields through one-pot α-amidoalkylation reactions of N-heterocycles like benzothiazole and pyrrole. researchgate.netbas.bg The synthesis of novel 1-(benzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-ones has been achieved through a one-pot reaction between dialkyl acetylenedicarboxylates and alkyl 2-(benzo[d]thiazol-2-yl)amino-2-oxoacetates. researchgate.net

These MCRs are often facilitated by various catalysts and reaction conditions, including microwave irradiation, to accelerate reaction times and improve yields. bohrium.comderpharmachemica.com The development of such efficient synthetic strategies is crucial for the exploration of the chemical space around the this compound scaffold.

Optimization and Mechanistic Understanding of Synthetic Pathways

The optimization of synthetic routes and a deep understanding of reaction mechanisms are critical for producing this compound and its analogs efficiently and with high purity. Key factors that are often investigated include solvent systems, reaction temperature, and catalytic systems.

Influence of Solvent Systems and Reaction Temperature on Yield and Selectivity

The choice of solvent and the reaction temperature can significantly impact the yield and selectivity of the synthesis of benzothiazole derivatives. For instance, in the microwave-assisted synthesis of aryl benzothiazole derivatives, water has been successfully used as a solvent, offering a green and inexpensive alternative to traditional organic solvents. tandfonline.com The reaction temperature, often controlled through microwave irradiation, can dramatically reduce reaction times. tandfonline.comnih.gov In some cases, solvent-free conditions, particularly under microwave irradiation, have proven to be highly effective, leading to excellent yields and simplified work-up procedures. bohrium.com The use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4) can also serve as a reaction medium, facilitating the one-pot synthesis of 2-aminobenzothiazoles. researchgate.net The optimization of these parameters is often achieved by systematically varying the solvent and temperature and analyzing the resulting product distribution and yield.

Evaluation of Catalytic Systems and Reaction Conditions

Catalysts play a pivotal role in the synthesis of this compound and its analogs, often enabling reactions that would otherwise be sluggish or low-yielding. A variety of catalytic systems have been explored, ranging from metal-based catalysts to metal-free alternatives.

Copper-based catalysts, such as copper(I) iodide (CuI), have been effectively used in the microwave-assisted synthesis of benzothiazole derivatives in water. sioc-journal.cn The Ullmann condensation, a classic copper-catalyzed reaction, is also a relevant method for forming C-N bonds in the synthesis of these types of compounds. researchgate.netnih.gov Iron catalysts, like Fe(NO3)3·9H2O, have been employed for the one-pot synthesis of 2-aminobenzothiazoles under ligand-free conditions in water. clockss.org Palladium catalysts have also been utilized in the synthesis of 2-substituted benzothiazoles. researchgate.net

In addition to metal catalysts, organocatalysts and metal-free reaction conditions have gained attention. For example, 2-aminobenzothiazoles can be synthesized from 2-halogen-substituted anilines in the presence of KOt-Bu without a transition metal catalyst. tandfonline.com Iodine-catalyzed methods have also been developed for the formation of 2-aminobenzothiazole derivatives. researchgate.net The choice of catalyst and reaction conditions is critical for achieving high efficiency and selectivity in the synthesis of the target compounds.

Below is an interactive table summarizing various catalytic systems and their effectiveness:

Catalyst SystemReactantsProductYield (%)Reaction ConditionsReference
CuI / 8-hydroxyquinoline2-Iodoanilines, AldehydesBenzothiazole derivativesHighMicrowave, Water, 100 °C sioc-journal.cn
Fe(NO3)3·9H2O2-Aminobenzenethiol, Isothiocyanate2-AminobenzothiazolesModerate to ExcellentLigand-free, Water clockss.org
KOt-Bu2-Halogen-substituted anilines, Dithiocarbamates2-AminobenzothiazolesGoodMetal-free tandfonline.com
Pd(II) / Cu(I)Thiobenzanilides2-Substituted benzothiazolesHighBu4NBr researchgate.net
AluminaAcetonylacetone, Benzo[d]thiazol-2-amine2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole88Solvent-free, 60 °C mdpi.com

Advancements in Sustainable and Green Chemistry Approaches for Synthesis

In recent years, there has been a significant shift towards developing sustainable and environmentally friendly synthetic methods for benzothiazole derivatives, in line with the principles of green chemistry. nih.govmdpi.comresearchgate.net This involves the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.

A key advancement is the use of water as a solvent, which is non-toxic, inexpensive, and readily available. sioc-journal.cntandfonline.commdpi.com Microwave-assisted synthesis has also emerged as a green technique, as it often leads to shorter reaction times, lower energy consumption, and higher yields compared to conventional heating methods. bohrium.comderpharmachemica.comtandfonline.comnih.gov Furthermore, many microwave-assisted reactions can be performed under solvent-free conditions, further reducing the environmental impact. bohrium.com

The development of reusable catalysts is another important aspect of green chemistry. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. bepls.com Similarly, heterogeneous catalysts like SnP2O7 have been employed for the synthesis of benzothiazoles and can be recovered and reused multiple times without a significant loss of activity. mdpi.com Metal-free catalytic systems also contribute to greener synthesis by avoiding the use of potentially toxic and expensive heavy metals. researchgate.nettandfonline.com These green chemistry approaches are not only environmentally beneficial but can also lead to more cost-effective and efficient manufacturing processes. mdpi.com

Advanced Purification and Isolation Techniques for Academic Research

The purification and isolation of this compound and its analogs are critical steps to obtain compounds of high purity for subsequent characterization and biological evaluation. In academic research, a combination of chromatographic and spectroscopic techniques is typically employed.

Column chromatography is a fundamental purification method. plos.org The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the eluent system (a mixture of solvents like ethyl acetate (B1210297) and hexane) is optimized to achieve effective separation of the target compound from byproducts and unreacted starting materials. researchgate.netplos.orgacs.org The progress of the purification is often monitored by thin-layer chromatography (TLC). derpharmachemica.com

Following purification, the structure and purity of the isolated compounds are confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential for elucidating the chemical structure of the molecule. mdpi.comnih.gov Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight and elemental composition. nih.govdntb.gov.ua Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. derpharmachemica.comtandfonline.com In some cases, single-crystal X-ray diffraction (SC-XRD) is used to determine the three-dimensional structure of the compound with high precision. dntb.gov.ua

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound this compound, specific experimental values for its Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are not available in the public domain.

The successful generation of a detailed and scientifically accurate article, as per the requested outline, is contingent upon the availability of this precise analytical data. The instructions to focus solely on "this compound" and to populate data tables for each spectroscopic technique cannot be fulfilled without access to peer-reviewed studies that have characterized this specific molecule.

General spectroscopic characteristics of the constituent pyrrole and benzothiazole moieties are known. However, discussing these would be a speculative exercise and would not adhere to the strict requirement of focusing exclusively on the title compound. The electronic interactions and conformational effects arising from the direct linkage of these two heterocyclic systems would uniquely influence the chemical shifts, coupling constants, vibrational modes, fragmentation patterns, and photophysical properties, making extrapolation from simpler analogues scientifically unsound for a detailed report.

Therefore, the article on the "Spectroscopic and Structural Elucidation of this compound" cannot be generated at this time due to the absence of the necessary empirical data. Further experimental research and publication on the synthesis and characterization of this compound are required before a comprehensive spectroscopic analysis can be compiled.

Spectroscopic and Structural Elucidation of 2 1h Pyrrol 1 Yl Benzo D Thiazole

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Absorption Maxima and Molar Absorptivity

This section would typically detail the ultraviolet-visible (UV-Vis) absorption properties of the compound. The analysis would involve dissolving the compound in various solvents and measuring its absorbance at different wavelengths of light.

Expected Data: A data table would present the absorption maxima (λmax), which are the wavelengths at which the compound absorbs light most strongly. These values are usually given in nanometers (nm). Alongside this, the molar absorptivity (ε), also known as the molar extinction coefficient, would be listed. This value is a measure of how strongly the chemical species absorbs light at a given wavelength and is typically expressed in units of L·mol-1·cm-1. The data would likely show one or more distinct absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system.

Interactive Data Table (Hypothetical):

Solvent λmax (nm) Molar Absorptivity (ε) (L·mol-1·cm-1)
Dichloromethane Data not available Data not available
Acetonitrile Data not available Data not available
Toluene Data not available Data not available

Emission Spectra and Fluorescence Quantum Yields

This subsection would focus on the fluorescence properties of 2-(1H-pyrrol-1-yl)benzo[d]thiazole. Upon excitation with light of a suitable wavelength (usually one of its absorption maxima), the compound may emit light of a longer wavelength.

Expected Data: The emission maxima (λem), representing the peak wavelength of the emitted fluorescence, would be reported in nanometers (nm) for a range of solvents. A crucial parameter in this section is the fluorescence quantum yield (Φf), which describes the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. This is a dimensionless quantity, often expressed as a percentage.

Interactive Data Table (Hypothetical):

Solvent Excitation λ (nm) Emission λmax (nm) Fluorescence Quantum Yield (Φf)
Dichloromethane Data not available Data not available Data not available
Acetonitrile Data not available Data not available Data not available
Toluene Data not available Data not available Data not available

Solvatochromic Behavior and its Mechanistic Interpretation

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This section would analyze how the absorption and emission spectra of this compound shift in response to solvent polarity.

Expected Data and Interpretation: The analysis would involve plotting the Stokes shift (the difference between the absorption and emission maxima) against a solvent polarity function, such as the Lippert-Mataga plot. A significant shift in the spectral bands with increasing solvent polarity would indicate a substantial difference in the dipole moment of the molecule between its ground and excited states. This behavior is characteristic of molecules with intramolecular charge transfer (ICT) character, where the electron-donating pyrrole (B145914) moiety and the electron-accepting benzothiazole (B30560) moiety would facilitate a redistribution of electron density upon photoexcitation. The magnitude of the solvatochromic shift would provide insight into the extent of this charge transfer.

X-ray Crystallography for Single-Crystal Structural Determination

This section would provide the definitive three-dimensional structure of the molecule in the solid state, as determined by single-crystal X-ray diffraction.

Interactive Data Table (Hypothetical):

Parameter Value
Chemical Formula C11H8N2S
Formula Weight 200.26
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (Å3) Data not available

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For heterocyclic systems like this compound, these methods elucidate electron distribution, orbital energies, and molecular stability.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.orgwuxibiology.com

The energy of the HOMO is related to the ionization potential and indicates the molecule's electron-donating ability, while the LUMO energy relates to the electron affinity. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. scirp.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. scirp.orgmdpi.com In studies of benzothiazole derivatives, the HOMO is often observed to be delocalized across the entire molecule, while the LUMO may be localized on the benzothiazole moiety. nih.gov

Illustrative Frontier Molecular Orbital Energies for Benzothiazole Derivatives
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Benzothiazole (BTH)-0.2471-0.05010.1970
2-hydroxybenzothiazole-0.2392-0.03340.2058
2-aminobenzothiazole (B30445)-0.2221-0.02660.1955
2-(methylthio)benzothiazole-0.2271-0.04300.1841

Data derived from theoretical studies on substituted benzothiazoles, demonstrating how different functional groups alter orbital energies. scirp.orgscirp.org

Mapping of Molecular Electrostatic Potential (MEP) for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. scirp.org It helps identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. scirp.org In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to electron-rich areas susceptible to electrophilic attack, such as those around nitrogen or sulfur atoms. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen and sulfur atoms of the benzothiazole ring and the nitrogen of the pyrrole ring, highlighting them as key sites for interaction.

Calculation of Global and Local Reactivity Indices (e.g., Hardness, Softness, Electronegativity, Fukui Functions)

Global and local reactivity indices, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. rsc.org These descriptors are calculated using the energies of the HOMO and LUMO. scirp.org

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scirp.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher reactivity for softer molecules. scirp.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. scirp.org

These global indices provide a general overview of the molecule's reactivity. Local reactivity is described by Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack.

Example Global Reactivity Descriptors for Benzothiazole Derivatives (Calculated at B3LYP/6-31+G(d,p))
CompoundElectronegativity (χ) (eV)Chemical Hardness (η) (eV)Softness (S) (eV-1)Electrophilicity Index (ω) (eV)
Benzothiazole (BTH)0.15110.16606.02390.1375
2-mercaptobenzothiazole0.14470.15666.38640.1337
2-(methylthio)benzothiazole0.13720.15306.53720.1231

This table illustrates how global reactivity indices vary with substitution on the benzothiazole ring, with lower hardness and higher softness indicating greater reactivity. scirp.orgscirp.org

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations that focus on single molecules in a vacuum or with implicit solvent, molecular modeling and simulation techniques can explore the behavior of this compound in more complex environments. Molecular docking, for example, is a computational method used to predict the binding orientation of a small molecule to a larger target, such as a protein or enzyme. mdpi.com This is particularly relevant in drug discovery, where benzothiazole derivatives have been investigated as potential therapeutic agents. nih.govbeilstein-journals.org Molecular dynamics (MD) simulations can further be used to study the stability of such molecule-protein complexes over time, providing insights into their dynamic interactions. rsc.org These simulation approaches bridge the gap between theoretical electronic structure and practical biological or material applications.

An in-depth examination of the computational chemistry and theoretical investigations surrounding this compound and its analogous structures reveals a significant effort to understand its molecular properties and predict its biological activity. Through a variety of computational techniques, researchers have explored the conformational landscape, electronic properties, and potential interactions of this structural class with biological targets.

Biological Activity Investigations: in Vitro Mechanistic Studies

Antimicrobial and Antitubercular Efficacy In Vitro

Derivatives based on the 2-(1H-pyrrol-1-yl)benzo[d]thiazole scaffold have demonstrated notable efficacy against a range of microbial pathogens in laboratory settings. These studies are crucial for understanding their potential as therapeutic agents.

Assessment of Inhibitory Activity Against Bacterial Strains

The inhibitory effects of this compound derivatives have been evaluated against several medically important bacterial species, including Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Research into a series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate (B1203000) derivatives revealed potent antitubercular activity, with some compounds showing a high degree of inhibition against the M. tuberculosis H37Rv strain, with minimum inhibitory concentration (MIC) values as low as 0.8 µg/mL. plos.orgnih.gov Another study on ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related pyrrole (B145914) derivative, identified an MIC of 0.7 µg/mL against M. tuberculosis H37Rv. nih.gov Furthermore, a pyrrole-thiazole hybrid, 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid, showed an MIC of 0.03 μg/mL against the same strain. nih.gov

Against Gram-positive bacteria like S. aureus, derivatives have shown varied activity. For instance, 6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole displayed an MIC in the range of 8–16 µg/mL. vulcanchem.com A broader study on pyrrolyl benzamide (B126) derivatives found MIC values between 3.12 and 12.5 µg/mL against S. aureus. nih.govmdpi.com

In the case of Gram-negative bacteria, 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives have demonstrated excellent inhibition against E. coli, with MIC values ranging from 0.4 to 3.12 µg/mL. plos.org In contrast, 6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole was less active, with MICs of 32–64 µg/mL against E. coli. vulcanchem.com For P. aeruginosa, a 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid derivative showed promising activity with an MIC of 8 μg/mL. nih.gov

Compound Series/Derivative M. tuberculosis H37Rv S. aureus E. coli P. aeruginosa
2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoates 0.8–3.12 µg/mL plos.org 3.12–12.5 µg/mL plos.org 0.4–3.12 µg/mL plos.org Not Reported
6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole Not Reported 8–16 µg/mL vulcanchem.com 32–64 µg/mL vulcanchem.com Not Reported
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide & related compounds 3.125 µg/mL nih.gov 3.12–12.5 µg/mL nih.govmdpi.com >12.5 µg/mL nih.gov Not Reported
4-(Benzyloxy)-2-(...)-benzo[d]thiazole-6-carboxylic acid Not Reported Not Reported 4 µg/mL nih.gov 8 µg/mL nih.gov
Pyrrolamide-type GyrB/ParE inhibitor Not Reported 0.008 µg/mL nih.gov 1 µg/mL nih.gov Not Reported
Ethyl-4-{[...]-1H-pyrrole-2-carboxylate 0.7 µg/mL nih.gov >Ceftriaxone nih.gov Not Reported Not Reported

Evaluation of Antifungal Potential Against Fungal Species

The antifungal properties of this class of compounds have been tested against pathogenic fungi, notably Candida albicans and Aspergillus niger. A series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides, which are structurally related to the benzothiazole (B30560) core, were evaluated, showing MIC values ranging from 0.007 to 0.061 µM/ml against both C. albicans and A. niger. d-nb.info

In another study, pyrrole derivatives connected to a thiazole (B1198619) ring were synthesized and tested. One derivative, featuring a 4-hydroxyphenyl ring, was found to be highly active against C. albicans at a concentration of 100 µg/mL, showing greater potency than the standard drug Clotrimazole. researchgate.net Similarly, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which share structural similarities, demonstrated high activity against C. albicans, with some compounds exhibiting an MIC of 3.9 µg/mL. nih.govmdpi.com However, a series of 2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)acetohydrazide derivatives witnessed no activity against C. albicans. arabjchem.org

Compound Series/Derivative C. albicans MIC A. niger MIC
2-(1H-benzo[d]imidazol-2-ylthio)-N-(...)-acetamides 0.007–0.061 µM/ml d-nb.info 0.007–0.061 µM/ml d-nb.info
3,5-Dimethyl-N2,N4-bis(4-(4-hydroxyphenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide Highly active at 100 µg/mL researchgate.net Not Reported
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives 3.9 µg/mL (for most active) nih.govmdpi.com Not Reported

Mechanistic Elucidation of Antimicrobial Action

The antimicrobial activity of this compound derivatives is often attributed to the inhibition of essential microbial enzymes. Key targets identified include decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), enoyl-acyl carrier protein reductase (InhA), and dihydrofolate reductase (DHFR).

Derivatives of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate have been identified as dual inhibitors of both InhA and DHFR. plos.orgnih.gov In vitro assays showed that these compounds could inhibit the InhA enzyme, with inhibition percentages ranging from 9% to 51% at a concentration of 50 µM. plos.orgresearchgate.net The same series of compounds also demonstrated good inhibitory activity against M. tuberculosis DHFR, with IC₅₀ values between 23 and 153 µM. plos.orgnih.gov

The inhibition of DprE1, a crucial enzyme in the mycobacterial cell wall synthesis pathway, is another mechanism. While direct data for the title compound is limited, related non-covalent pyrrole-benzothiazinone analogues have been shown to inhibit DprE1. nih.gov

Furthermore, some benzothiazole derivatives incorporating a pyrrole moiety have been developed as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication. nih.govdiva-portal.org For example, 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid was identified as a potent gyrase inhibitor. nih.gov

Structure-Activity Relationship (SAR) Studies in the Context of Antimicrobial Properties

Structure-activity relationship (SAR) studies provide insight into how the chemical structure of these compounds influences their biological activity. For a series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives, it was observed that the nature and position of substituents on the phenyl ring significantly impacted their antitubercular and antibacterial potency. plos.org

In pyrrolyl benzamide derivatives, substitutions on the benzamide phenyl ring with groups like 4-chloro, 3-fluoro, and 2-amino were found to yield high activity against M. tuberculosis. nih.govmdpi.com The presence of two halogen atoms on the pyrrole ring was also noted as a beneficial substitution for enhancing biological activity. nih.gov For antibacterial action against P. aeruginosa and E. coli, the substitution of chloro, methyl, and sulfonamide moieties at the 4th position of a phenyl ring attached to a pyrrolidine-2-one, which was in turn linked to the benzothiazole, improved activity. nih.gov This highlights the importance of specific substitutions at defined positions on the molecular scaffold to optimize antimicrobial efficacy.

Antiproliferative and Cytotoxic Activity In Vitro

Beyond their antimicrobial effects, derivatives of the this compound scaffold have been investigated for their potential to inhibit the growth of human cancer cells.

Screening Against Human Cancer Cell Lines

These compounds have been screened against a panel of human cancer cell lines, including lung (H1299), liver (HepG2), breast (MCF-7), and colorectal (HCT116) cancer cells, revealing significant cytotoxic effects.

For the HCT116 colorectal cancer cell line, a series of 2-aminobenzothiazole-thiazolidinone hybrids showed potent inhibitory activity, with one compound demonstrating an IC₅₀ value of 7.44 µM. nih.gov Other related benzimidazole-thiazole derivatives were also highly cytotoxic towards HCT116 cells, with IC₅₀ values as low as 0.00005 µM/ml for the most active compound. d-nb.info

Against the MCF-7 breast cancer cell line, novel diaryl benzo[d]imidazo[2,1-b]thiazole derivatives, which are structurally analogous, showed good inhibitory effects, with some compounds achieving higher cytotoxicity than the reference drug tamoxifen. nih.govnih.gov The 2-aminobenzothiazole-thiazolidinone series also showed activity against MCF-7, with an IC₅₀ of 8.27 µM for the lead compound. nih.gov

In studies involving the HepG2 liver cancer cell line, the same 2-aminobenzothiazole-thiazolidinone hybrids displayed an IC₅₀ of 9.99 µM. nih.gov Other research on hydrazone derivatives identified compounds with excellent cytotoxic action against HepG2 cells, with IC₅₀ values ranging from 23.6 to 94.7 μM. rsc.org

Screening against the H1299 lung cancer cell line has also been conducted. While direct data for the title compound is scarce, related 2-aminothiazole (B372263) derivatives have shown potent antitumor activities, with one promising analogue exhibiting an IC₅₀ value of 4.89 µM against H1299 cells. nih.gov Another study on dual EGFR/HER2 inhibitors based on a thiophene (B33073) scaffold, a different heterocyclic system, reported IC₅₀ values ranging from 12 to 54 nM against the H1299 cell line. mdpi.com

Compound Series/Derivative HCT116 (Colorectal) MCF-7 (Breast) HepG2 (Liver) H1299 (Lung)
2-Aminobenzothiazole-Thiazolidinone Hybrids IC₅₀ = 7.44 µM nih.gov IC₅₀ = 8.27 µM nih.gov IC₅₀ = 9.99 µM nih.gov Not Reported
2-(1H-benzo[d]imidazol-2-ylthio)-N-(...)-acetamides IC₅₀ = 0.00005 µM/ml (most potent) d-nb.info Not Reported Not Reported Not Reported
Diaryl benzo[d]imidazo[2,1-b]thiazoles Not Reported High cytotoxicity, >Tamoxifen nih.govnih.gov Not Reported Not Reported
Hydrazone derivatives Not Reported Not Reported IC₅₀ = 23.6–94.7 μM rsc.org Not Reported
2-Aminothiazole derivatives Not Reported Not Reported Not Reported IC₅₀ = 4.89 µM nih.gov

Investigations into Specific Enzyme Inhibition Relevant to Cancer Pathways (e.g., hGSTP1-1, p56lck, protein tyrosine kinases)

Derivatives of the benzothiazole scaffold have been a focal point in the search for new anticancer agents due to their ability to inhibit various enzymes crucial for cancer progression.

Human Glutathione S-transferase P1-1 (hGSTP1-1): This enzyme is a significant target in cancer therapy as its overexpression in numerous human tumors contributes to resistance against several anticancer drugs. science.gov Studies on benzothiazole derivatives have identified compounds that exhibit inhibitory activity against hGSTP1-1. For instance, certain synthesized benzothiazole derivatives showed promising results as hGSTP1-1 enzyme inhibitors when compared to the reference drug etoposide. science.gov The inhibitory mechanism of these compounds involves binding to the H-site of the enzyme, where a hydrophobic group at the para position of a phenyl ring on the benzamide moiety is crucial for interaction with the active site residue Tyr108. science.gov

p56lck (Lck): As a member of the Src family of cytoplasmic tyrosine kinases, Lck is vital for T-cell development and activation. researchgate.net Its inhibition is a therapeutic strategy for T-cell-mediated disorders. researchgate.net Research has led to the design of potent Lck inhibitors based on aminopyrimidine amides, which were developed from aminoquinazolines that showed strong inhibition of Lck. researchgate.netepo.org

Protein Tyrosine Kinases (PTKs): PTKs are a broad class of enzymes that play a critical role in cellular regulation, and their dysregulation is implicated in various cancers and immunological disorders. epo.orgnih.gov Consequently, PTK inhibitors are a major focus of anticancer drug development. nih.govgoogle.com The benzothiazole scaffold has been incorporated into the design of numerous PTK inhibitors. nih.govresearchgate.net For example, derivatives have been developed as inhibitors of key receptor tyrosine kinases like VEGFR-2 and EGFR, which are involved in angiogenesis and tumor cell proliferation. nih.govresearchgate.net Some 2-aminobenzothiazole (B30445) derivatives have demonstrated potent inhibition of VEGFR-2 kinase, comparable to the clinical drug sorafenib. nih.gov

Table 1: Investigated Enzyme Inhibition by Benzothiazole Derivatives

Enzyme Target Compound Class/Derivative Key Findings References
hGSTP1-1 Benzothiazole derivatives Inhibitory activity by binding to the H-site. science.gov
p56lck Aminopyrimidine amides (derived from aminoquinazolines) Potent inhibition of Lck kinase activity. researchgate.netepo.org
Protein Tyrosine Kinases (e.g., VEGFR-2, EGFR) 2-Aminobenzothiazole derivatives Potent inhibition of various PTKs, including VEGFR-2 and EGFR. nih.govresearchgate.netresearchgate.net

Exploration of Cellular Pathways and Mechanisms of Cytotoxicity (e.g., apoptosis, cell cycle arrest, if reported at a molecular level)

The cytotoxic effects of this compound and its derivatives are often mediated through the induction of apoptosis and cell cycle arrest in cancer cells.

Apoptosis: Several studies have shown that benzothiazole-based compounds can trigger apoptosis in various cancer cell lines. For instance, certain benzothiazole-pyrrole conjugates have been found to be effective in causing apoptosis in MCF-7 breast cancer cells. nih.gov This apoptotic effect is further supported by the increased expression of caspase-9. nih.gov Another study on benzo[d]pyrrolo[2,1-b]thiazole derivatives identified a compound that induced apoptotic cell death, contributing to the inhibition of cell proliferation. nih.gov The mechanism often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net

Cell Cycle Arrest: The antiproliferative activity of these compounds is also linked to their ability to cause cell cycle arrest at different phases. A series of benzothiazole-pyrrole based conjugates were shown to induce G2/M phase cell cycle arrest in the MCF-7 cell line. nih.gov Similarly, other research has demonstrated that certain benzothiazole derivatives can cause cell cycle arrest at the S and G2/M phases. acs.orgnih.gov This arrest prevents the cells with damaged DNA from proceeding through mitosis, often leading to apoptosis. nih.govnih.gov For example, a benzo[d]pyrrolo[2,1-b]thiazole derivative was found to cause mitotic arrest by interfering with proper chromosome alignment. nih.gov

Table 2: Cellular Mechanisms of Cytotoxicity

Cellular Mechanism Compound/Derivative Class Cell Line(s) Key Molecular Events References
Apoptosis Benzothiazole-pyrrole conjugates MCF-7 Increased caspase-9 expression. nih.gov
Apoptosis Benzo[d]pyrrolo[2,1-b]thiazole derivatives HeLa, HCT116 Induction of apoptotic cell death. nih.gov
Apoptosis Pyrazole with benzo[d]thiazole derivatives CNE-2Z Down-regulation of Bcl-2, up-regulation of Bax. researchgate.net
G2/M Cell Cycle Arrest Benzothiazole-pyrrole conjugates MCF-7 Increase of G2/M phase cells, decrease of G1 phase cells. nih.gov
S and G2/M Phase Arrest Ru(II) complex with a 2-phenyl-benzo[d]thiazole derivative MCF-7 Blockage of S and G2/M phases. acs.orgnih.gov
Mitotic Arrest Benzo[d]pyrrolo[2,1-b]thiazole derivatives HeLa, HCT116 Interference with chromosome alignment. nih.gov

Structure-Activity Relationship (SAR) Studies in the Context of Antiproliferative Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of the this compound scaffold. These studies involve systematically modifying the chemical structure and evaluating the impact on antiproliferative activity.

Research has shown that substitutions at various positions on the benzothiazole and pyrrole rings significantly influence cytotoxic effects. For example, in a series of benzothiazole-based Hsp90 C-terminal-domain inhibitors, substitutions at both the 2 and 6-positions of the benzothiazole core were explored, leading to compounds with low micromolar antiproliferative activities against the MCF-7 breast cancer cell line. nih.govresearchgate.net

In another study, the introduction of a hydrophobic group at the para position of a phenyl ring attached to the benzothiazole was found to be important for the inhibitory activity against hGSTP1-1. science.gov This highlights the role of specific structural features in target engagement.

Furthermore, the development of benzothiazole DNA gyrase inhibitors has shown that the attachment of siderophore mimics to different positions of the benzothiazole scaffold can enhance antibacterial activity, with the position of attachment being critical for potent DNA gyrase inhibition. nih.govhelsinki.fi While this is in the context of antibacterial agents, the principles of SAR are transferable to the design of anticancer compounds.

The synthesis of various hybrid molecules incorporating the benzothiazole-pyrrole moiety has also provided valuable SAR insights. For instance, the antiproliferative activity of benzothiazole-pyrrole conjugates was found to be dependent on the specific substituents on the pyrrole and phenyl rings. nih.gov

Other In Vitro Biological Activities and Mechanistic Pathways

Immunomodulatory Properties In Vitro

The this compound scaffold and its derivatives have also been investigated for their ability to modulate the immune system, which can be a valuable property in cancer therapy. Natural products, in particular, are a rich source of compounds with both antitumor and immunomodulatory activities. mdpi.com

For instance, the imidazo[2,1-b]thiazole (B1210989) core, which is structurally related to the benzothiazole system, is found in the drug levamisole, known for its immunomodulatory effects. plos.orgnih.gov This suggests that the broader class of thiazole-containing heterocycles has the potential to influence immune responses.

Studies on other natural products have demonstrated that immunomodulatory activity can be achieved through various mechanisms, such as the suppression of pro-inflammatory cytokines like TNF-α and interleukins, or the stimulation of antigen-specific immune responses. mdpi.comresearchgate.net While specific in vitro immunomodulatory data for this compound is not extensively detailed in the provided context, the known activities of related compounds suggest this is a promising area for future investigation. Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immunomodulatory targets, and small molecule inhibitors are being explored. nih.gov

Evaluation of Inhibition Against Other Relevant Enzymes or Biological Targets

Beyond the cancer-related enzymes discussed earlier, derivatives of the this compound scaffold have been evaluated for their inhibitory activity against other biological targets.

A significant area of research has been the development of these compounds as bacterial DNA gyrase inhibitors . nih.govhelsinki.fiuni-lj.si DNA gyrase is an essential enzyme in bacteria, making it an attractive target for new antibacterial agents. Several studies have reported the synthesis and evaluation of benzothiazole derivatives that show potent inhibition of E. coli DNA gyrase. helsinki.fiuni-lj.si The conjugation of these inhibitors with siderophore mimics has been shown to enhance their uptake into Gram-negative bacteria, thereby improving their antibacterial efficacy. nih.govhelsinki.fi

Detailed Mechanism of Action Studies for Observed Biological Effects

The detailed mechanism of action for the biological effects of this compound and its derivatives often involves a multi-targeted approach.

In the context of anticancer activity, the mechanism frequently involves the downregulation of key oncogenic signaling pathways . For example, a benzothiazole-pyrrole conjugate demonstrated the ability to down-regulate the expression of Ras and its downstream effectors such as MEK1, ERK1/2, p38 MAPK, and VEGF. nih.gov This disruption of critical signaling cascades can inhibit both cell proliferation and invasion. nih.gov

For antibacterial activity, the primary mechanism is the inhibition of DNA gyrase , which leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death. helsinki.fiuni-lj.si Molecular docking studies have been employed to understand the binding modes of these inhibitors within the enzyme's active site, providing insights for the rational design of more potent compounds. uni-lj.si

Advanced Applications in Materials Science and Chemical Sensing

Development as Chemosensors and Biosensors

The inherent fluorescence and tunable electronic properties of the 2-(1H-pyrrol-1-yl)benzo[d]thiazole scaffold make it an excellent candidate for the design of chemosensors. By modifying its structure, researchers can create derivatives that exhibit high selectivity and sensitivity towards specific ions and molecules.

Design and Application for Metallic Ion Detection (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Fe²⁺)

Derivatives of this compound have been successfully employed as chemosensors for a variety of metal ions. The nitrogen and sulfur atoms within the benzothiazole (B30560) ring, along with the nitrogen of the pyrrole (B145914) ring, can act as effective binding sites for metal cations.

For the detection of Copper (Cu²⁺) , a colorimetric chemosensor based on a benzothiazole derivative demonstrated a significant color change from colorless to pink upon binding with Cu²⁺, with a detection limit as low as 0.37 μM. researchgate.net Another study reported a pyrrole-based compound that showed a distinct color change upon selective binding with Cu²⁺ ions, with a 1:1 binding ratio and a detection limit of 0.64 μM. nih.gov The sensing mechanism often involves the formation of a complex between the sensor molecule and the metal ion, leading to a change in the electronic properties and a corresponding visual or spectroscopic signal. researchgate.netnih.gov

In the case of Iron (Fe³⁺ and Fe²⁺) , conjugated microporous organic polymers incorporating structures similar to this compound have been developed as fluorescent chemosensors. These sensors exhibit a selective fluorescence quenching response towards both Fe³⁺ and Fe²⁺ ions, with low detection limits. researchgate.net The quenching mechanism is often attributed to absorption competition and energy transfer between the sensor and the iron ions. researchgate.net Schiff base chemosensors have also shown high sensitivity for Fe²⁺, with detection limits in the nanomolar range, operating through the inhibition of photoinduced electron transfer (PET). acs.org

For Zinc (Zn²⁺) , benzothiazole-based sensors have been designed to exhibit a "turn-on" fluorescence response. For instance, a sensor showed a significant enhancement of fluorescence in the presence of Zn²⁺ due to the formation of a 1:1 complex, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.net This allows for high sensitivity, with detection limits as low as 7.5 × 10⁻⁷ mol L⁻¹. researchgate.net Other benzothiazole derivatives have demonstrated ratiometric and colorimetric responses to Zn²⁺, enabling its detection in biological systems. acs.org

Table 1: Performance of this compound Derivatives in Metallic Ion Detection

Target IonSensor TypeDetection MethodLimit of Detection (LOD)Key Observation
Cu²⁺ ColorimetricNaked-eye, UV-Vis0.37 µM researchgate.netColor change from colorless to pink. researchgate.net
Cu²⁺ ColorimetricNaked-eye, UV-Vis0.64 µM nih.govDistinct color change upon binding. nih.gov
Fe³⁺/Fe²⁺ FluorescentFluorescence Quenching1.02 × 10⁻⁵ M (Fe³⁺), 5.37 × 10⁻⁶ M (Fe²⁺) researchgate.netSelective fluorescence quenching. researchgate.net
Fe²⁺ FluorescentFluorescence Turn-on17.54 × 10⁻⁹ M acs.orgInhibition of PET process. acs.org
Zn²⁺ FluorescentFluorescence Turn-on (CHEF)7.5 × 10⁻⁷ mol L⁻¹ researchgate.netSignificant fluorescence enhancement. researchgate.net
Zn²⁺ Ratiometric/ColorimetricFluorescence, UV-Vis0.25 ppm acs.orgRatiometric response and color change. acs.org

Exploration of Anion Recognition and Sensing Properties (e.g., F⁻, CN⁻, acetate)

The development of sensors for anions is a significant area of research due to their importance in biological and environmental systems. researchgate.net The N-H bond in the pyrrole ring of this compound and its derivatives can act as a hydrogen bond donor, enabling the recognition of anions. mdpi.com

For Fluoride (B91410) (F⁻) and Cyanide (CN⁻) , chemosensors have been designed that operate through mechanisms like deprotonation or nucleophilic addition, leading to a colorimetric or fluorometric response. researchgate.netacs.org For example, some sensors exhibit a color change from yellow to orange-red upon deprotonation by basic anions like fluoride and cyanide. acs.org In some cases, the interaction with cyanide can lead to the quenching of fluorescence. researchgate.net

Acetate (B1210297) anions have also been detected using similar principles, where the basicity of the acetate ion facilitates a deprotonation event in the sensor molecule, resulting in a measurable signal. acs.org The design of these sensors often involves creating a system where the anion interaction disrupts the intramolecular charge transfer (ICT) or other photophysical processes. nih.gov

Potential for Nitroarene and Explosive Detection

Fluorescent sensors based on push-pull systems, which are structurally related to this compound, have shown great promise for the detection of nitroaromatic compounds, which are common components of explosives. researchgate.net The electron-deficient nature of nitroaromatics allows them to act as fluorescence quenchers when they interact with electron-rich fluorescent sensor molecules.

The detection mechanism often involves fluorescence quenching of the sensor upon interaction with nitroaromatics like picric acid (PA), 2,4,6-trinitrotoluene (B92697) (TNT), and 2,4-dinitrotoluene (B133949) (DNT). researchgate.net For instance, a carbazole-based luminogen, which shares structural similarities with the studied compound, has demonstrated a detection limit for picric acid of 2.81 × 10⁻⁷ mol/L. semanticscholar.org

Mechanistic Insights into Sensing Mechanisms (e.g., fluorescence quenching, CHEF effect, solvatofluorochromism)

The sensing capabilities of this compound and its derivatives are underpinned by several photophysical mechanisms:

Fluorescence Quenching : This is a common mechanism where the interaction of the sensor with an analyte leads to a decrease in fluorescence intensity. This can occur through various processes, including photoinduced electron transfer (PET), where an electron is transferred from the excited sensor to the analyte, or through the formation of a non-fluorescent complex. researchgate.netacs.org For example, the fluorescence of pyrazole-benzothiazole derivatives is often quenched in the presence of transition metal ions like Cu²⁺ and Fe³⁺. researchgate.net

Chelation-Enhanced Fluorescence (CHEF) : In contrast to quenching, CHEF results in an increase in fluorescence intensity upon binding with an analyte. This typically occurs when the chelation of a metal ion restricts intramolecular rotations or vibrations within the sensor molecule, thereby reducing non-radiative decay pathways and enhancing the radiative (fluorescent) decay. researchgate.net This effect is prominent in the detection of Zn²⁺ by certain benzothiazole-based sensors. researchgate.net

Solvatofluorochromism : This refers to the change in the fluorescence properties (wavelength and intensity) of a molecule in response to the polarity of the solvent. This property can be exploited in sensing applications where the binding of an analyte alters the local environment of the fluorophore.

Integration into Functional Materials

Beyond sensing, the unique photoluminescent properties of this compound derivatives make them valuable components in the fabrication of advanced functional materials.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs) Applications

The strong fluorescence of benzothiazole derivatives makes them attractive for use as emitters in Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net These compounds can be engineered to emit light across the visible spectrum, from blue to red. mdpi.com

Derivatives of this compound have been investigated as blue fluorescent materials for OLEDs. For example, an electroluminescent device using a benzothiazole derivative as the emitter showed a maximum brightness of 3760 cd/m² with a current efficiency of 3.01 cd/A. researchgate.net The incorporation of this class of compounds can lead to highly efficient blue-emitting devices. researchgate.net Furthermore, some N,N'-chelate organoboron complexes incorporating similar heterocyclic structures have been shown to function not only as emitters but also as electron transport materials in electroluminescent devices. mdpi.com The theoretical bandgap of some derivatives, such as 6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole, is around 3.2 eV, which is suitable for OLED applications. vulcanchem.com

Non-Linear Optical (NLO) Chromophores and Their Performance Characteristics

The D-π-A structure of this compound is the primary reason for its potential as a second-order non-linear optical (NLO) material. In such systems, the intramolecular charge-transfer (ICT) from the electron-donating pyrrole to the electron-accepting benzothiazole through the π-conjugated bridge leads to a large change in dipole moment upon excitation, a key requirement for a high molecular first hyperpolarizability (β), the microscopic measure of second-order NLO activity. core.ac.ukbeilstein-journals.org

The use of heteroaromatic rings like pyrrole and benzothiazole is a known strategy for enhancing NLO properties. core.ac.ukresearchgate.net The pyrrole ring acts as an efficient electron donor, while the benzothiazole moiety serves as a moderate to strong acceptor. Research on analogous systems has demonstrated that this combination can lead to significant NLO performance. For instance, thienylpyrrole systems linked to a benzothiazole acceptor exhibit substantial first hyperpolarizabilities, with β values reported in the range of 360 to 660 x 10⁻³⁰ esu. core.ac.uk The efficiency of the charge transfer and the resulting NLO response can be fine-tuned by modifying the position of the linkage on the benzothiazole ring or by introducing other functional groups. core.ac.ukresearchgate.net The combination of good nonlinearity and high thermal stability makes these chromophores promising candidates for applications in electro-optic devices. researchgate.net

Potential in Organic Field-Effect Transistors (OFETs)

The donor-acceptor (D-A) architecture inherent in this compound is also highly advantageous for applications in organic electronics, particularly organic field-effect transistors (OFETs). Materials with this structure often exhibit excellent semiconducting properties. researchgate.netacs.org The performance of D-A molecules in OFETs is critically dependent on their molecular packing in the solid state and the energy levels of their frontier molecular orbitals (HOMO and LUMO). researchgate.net

Studies on structurally similar molecules have shown significant potential. For example, a D-A semiconductor combining a thieno[3,2-b]pyrrole donor with a benzo[c] ijcsi.proekb.egnih.govthiadiazole acceptor demonstrated effective p-type semiconducting behavior with a hole mobility of 2.59 × 10⁻² cm² V⁻¹ s⁻¹. acs.org Given that this compound shares the core pyrrole-donor and benzo-heterocycle-acceptor features, it is expected to exhibit similar p-type semiconductor characteristics. mdpi.com The ability to form ordered thin films and facilitate intermolecular charge transport makes it a promising candidate for the active layer in OFETs. acs.org

Design of Dyes and Photophysical Tuning through Structural Modification

The intrinsic intramolecular charge-transfer characteristic of this compound makes its scaffold a versatile platform for the design of novel dyes. The absorption and emission properties of these dyes are directly related to the energy of the ICT, which can be precisely tuned through structural modifications. sciforum.netmdpi.com

Researchers have demonstrated that the photophysical properties can be readily modulated by altering the electronic nature of the constituent rings or by introducing functional groups. sciforum.netmdpi.com For example, direct C-H alkenylation at the C3-position of the pyrrole ring in 2-(1-methyl-1H-pyrrol-2-yl)benzo[d]thiazole has been used to create novel materials with thermally activated delayed fluorescence (TADF), demonstrating how targeted synthesis can produce specific photophysical behaviors. chemrxiv.org Similarly, in related 2-aminophenyl-benzothiazole systems, the introduction of donor or acceptor substituents into the phenyl ring can shift the emission maximum significantly, with observed wavelengths ranging from 540 nm to 649 nm. mdpi.com This high degree of tunability allows for the rational design of fluorescent dyes and probes for a wide range of applications, including optical sensing and organic light-emitting diodes (OLEDs). sciforum.netchim.it

Corrosion Inhibition Properties

Adsorption Mechanisms on Metal Surfaces

The corrosion inhibition mechanism of this compound involves its adsorption onto the metal surface, a process that is typically a combination of physical and chemical interactions (mixed-type adsorption). ekb.egnih.gov

Physisorption: This can occur via electrostatic interactions between the protonated form of the molecule in the acidic solution and the negatively charged metal surface (due to adsorbed anions like Cl⁻).

Chemisorption: This is the dominant and more robust form of interaction. It involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the iron atoms on the steel surface. The lone pair electrons of the nitrogen and sulfur atoms, as well as the delocalized π-electrons of the pyrrole and benzothiazole rings, are donated to the metal, forming strong coordinate bonds. ijcsi.proresearchgate.net

This adsorption process generally follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. ekb.egresearchgate.netacademicjournals.org Thermodynamic parameters, such as the standard free energy of adsorption (ΔG°ads), often indicate a spontaneous process involving both physisorption and chemisorption. nih.govresearchgate.net

Formation of Protective Films and Surface Interactions

Upon adsorption, molecules of this compound arrange themselves on the metal surface to form a stable, dense, and uniform protective film. ekb.egnih.gov This film acts as a physical barrier, effectively blocking the active corrosion sites on the metal and preventing corrosive species (like H⁺ and Cl⁻ ions) from reaching the surface. nih.govaspur.rs The strength and stability of this film are enhanced by the strong chemisorption interactions, particularly the coordinate bonds formed by the nitrogen and sulfur heteroatoms. ijcsi.proekb.eg The flat orientation of the planar heterocyclic rings on the surface maximizes the coverage area, further contributing to the film's protective quality.

Electrochemical Characterization of Inhibition Efficiency

The effectiveness of this compound and its derivatives as corrosion inhibitors is quantified using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). academicjournals.orgresearchgate.net

Potentiodynamic Polarization (PDP): PDP studies typically show that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a more pronounced effect on the cathodic reaction. ekb.egresearchgate.net The presence of the inhibitor leads to a significant reduction in the corrosion current density (i_corr).

Electrochemical Impedance Spectroscopy (EIS): EIS measurements demonstrate a significant increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) in the presence of the inhibitor. The higher R_ct value confirms slower corrosion kinetics, while the lower C_dl value is indicative of the inhibitor molecules displacing water molecules and adsorbing at the metal/solution interface. nih.govresearchgate.net

Studies on closely related benzothiazole derivatives have reported high inhibition efficiencies (IE%), often exceeding 90%, even at low concentrations. ijcsi.proresearchgate.net

Table 1: Electrochemical Data for Selected Benzothiazole-Based Corrosion Inhibitors

InhibitorConcentrationMetal/MediumInhibition Efficiency (IE%)TechniqueReference
2-piperazin-1-yl-1,3-benzothiazole0.5 mMMild Steel / 1.0 M HCl90.7%Weight Loss ijcsi.pro
(Z)-5-(4-chlorobenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one150 ppmMild Steel / 15% HCl95.8%Weight Loss researchgate.net
(Z)-5-(4-methoxybenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one150 ppmMild Steel / 15% HCl97.5%Weight Loss researchgate.net
2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid10 mMMild Steel / 0.5 M HCl98.3%EIS researchgate.net
Benzo[d]thiazole Gemini Surfactant (TBC 12)50 ppmCarbon Steel / HCl87-89%EIS/PDP ekb.eg

Future Directions and Emerging Research Perspectives

Rational Design and Synthesis of Next-Generation 2-(1H-pyrrol-1-yl)benzo[d]thiazole Analogues

The future of this compound research lies in the strategic and rational design of new analogues with enhanced properties. This approach moves beyond serendipitous discovery to a more targeted methodology, guided by a deep understanding of structure-activity relationships (SAR). By systematically modifying the core structure, researchers can fine-tune the electronic, steric, and pharmacokinetic properties of these compounds to optimize their performance for specific applications.

Key strategies in the rational design of next-generation analogues include:

Scaffold Hopping and Molecular Hybridization: This involves combining the this compound core with other known pharmacophores or bioactive moieties. researchgate.net This can lead to the development of hybrid molecules with synergistic or novel biological activities. For instance, incorporating fragments known to interact with specific biological targets can direct the new analogues to those targets with greater precision.

Bioisosteric Replacement: This strategy involves substituting certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or metabolic stability.

Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, it can be used to design molecules that fit precisely into the active site, leading to highly potent and selective inhibitors.

Recent synthetic advancements have provided a robust toolbox for creating these novel analogues. For example, multicomponent reactions offer an efficient way to generate molecular diversity from simple starting materials. researchgate.net Furthermore, the development of novel catalytic systems, such as those based on palladium or copper, has enabled more complex and previously inaccessible molecular architectures to be synthesized. vignan.ac.in

A study on 1,2,3-bis(hydroxymethyl)benzo[d]pyrrolo[2,1-b]thiazoles and their bis(alkylcarbamate) derivatives demonstrated that the bis(alkylcarbamates) were generally more cytotoxic against human leukemia and various solid tumor cells in vitro, highlighting the impact of specific structural modifications on biological activity. sci-hub.se

Integration of Advanced Computational Methodologies for Accelerated Discovery

Computational chemistry and molecular modeling have emerged as indispensable tools in modern drug discovery and materials science. For this compound research, these methods offer a powerful means to accelerate the discovery and optimization process.

Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a biological target of interest to identify potential hits, significantly reducing the time and cost associated with traditional high-throughput screening.

In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates can be predicted using computational models. plos.org This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, enabling researchers to focus their efforts on more promising candidates.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of this compound derivatives. nih.gov This information is crucial for understanding their mechanism of action and for designing new molecules with desired electronic properties.

For example, computational studies on pyrrole-based inhibitors are being used to evaluate their potency, selectivity, and ADMET profiles, aiding in the systematic optimization of these compounds. plos.org Molecular docking studies have also been employed to understand the binding modes of 2,5-dimethylpyrrole derivatives with their putative target, MmpL3, in Mycobacterium tuberculosis. ucl.ac.uk

Exploration of Undiscovered Biological Targets and Deeper Mechanistic Insights

While the biological activities of this compound derivatives have been explored against a range of targets, there remains a vast, undiscovered landscape of potential therapeutic applications. Future research will focus on identifying novel biological targets and elucidating the detailed molecular mechanisms through which these compounds exert their effects.

Target Identification and Validation: Modern chemical biology approaches, such as chemical proteomics and activity-based protein profiling, can be used to identify the direct cellular targets of bioactive this compound analogues.

Mechanistic Studies: A deeper understanding of the mechanism of action is crucial for rational drug design. This involves studying the effects of these compounds on cellular signaling pathways, gene expression, and metabolic networks. For instance, some benzo[d]pyrrolo[2,1-b]thiazole derivatives have been identified as inhibitors of the microtubule-stimulated ATPase of the CENP-E motor domain, a key player in mitosis. researchgate.net

Broadening the Scope of Activity: The structural versatility of the this compound scaffold suggests that its biological activities may extend beyond those already reported. Systematic screening against a wider range of biological targets, including enzymes, receptors, and ion channels, could uncover new therapeutic opportunities. For example, derivatives of the related benzo[d]imidazo[2,1-b]thiazole scaffold have shown potential as tumor suppressors by down-regulating Twist1 protein expression. nih.gov

Innovation in this compound-Based Functional Material Development

Beyond their biomedical applications, this compound derivatives possess intriguing photophysical and electronic properties that make them attractive candidates for the development of advanced functional materials.

The push-pull electronic nature that can be engineered into these molecules, by attaching electron-donating and electron-accepting groups, is a key feature. This can lead to materials with interesting non-linear optical (NLO) properties, which are valuable for applications in optoelectronics and photonics.

Future research in this area will likely focus on:

Organic Light-Emitting Diodes (OLEDs): The fluorescence and charge-transport properties of these compounds could be harnessed in the development of new emissive and host materials for OLEDs.

Organic Photovoltaics (OPVs): As electron-donating or electron-accepting components in the active layer of organic solar cells.

Sensors: The sensitivity of their fluorescence to the local environment could be exploited for the development of chemical sensors for the detection of ions or small molecules.

Self-Assembling Materials: The planar structure and potential for hydrogen bonding and π-π stacking interactions in these molecules could be utilized to create well-ordered supramolecular structures, such as organogels and liquid crystals. mdpi.com

For example, the synthesis of 1,3-azole based push-pull heterocyclic systems containing a pyrrole (B145914) and benzothiazole (B30560) moiety has been explored for their optical properties. sciforum.net

Promotion of Interdisciplinary Research Collaborations for Comprehensive Studies

The multifaceted nature of this compound research necessitates a highly collaborative and interdisciplinary approach. To unlock the full potential of this chemical scaffold, it is essential to foster collaborations between scientists from diverse fields.

Synthetic Chemists and Medicinal Chemists: To design and synthesize novel analogues with improved properties.

Computational Chemists and Biologists: To accelerate the discovery process and to gain a deeper understanding of the biological mechanisms of action.

Materials Scientists and Physicists: To explore the potential of these compounds in the development of new functional materials.

Pharmacologists and Clinicians: To translate promising drug candidates from the laboratory to the clinic.

By breaking down the traditional silos between scientific disciplines, researchers can create a synergistic environment where knowledge and expertise are shared, leading to more rapid and impactful discoveries. Such collaborations will be instrumental in navigating the complexities of drug development and materials innovation, ultimately paving the way for the next generation of this compound-based technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.